
5-Hydroxymethylchrysene sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethylchrysene sulfate is a sulfate ester derivative of 5-hydroxymethylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential mutagenic and carcinogenic properties. It is primarily studied in the context of its metabolic activation and inactivation in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxymethylchrysene sulfate typically involves the sulfation of 5-hydroxymethylchrysene. This process can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester .
Industrial Production Methods: These methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxymethylchrysene sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfate ester back to the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of chrysene, which are of interest for further biological and chemical studies .
Applications De Recherche Scientifique
5-Hydroxymethylchrysene sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the sulfation and desulfation processes in organic chemistry.
Medicine: Research focuses on its role in carcinogenesis and its potential as a biomarker for exposure to PAHs.
Mécanisme D'action
The mechanism of action of 5-hydroxymethylchrysene sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and potentially initiate carcinogenesis. The compound is metabolized by enzymes such as cytochrome P450 and sulfotransferases, which convert it to its active sulfate ester form .
Comparaison Avec Des Composés Similaires
Chrysene: A parent compound of 5-hydroxymethylchrysene, known for its carcinogenic properties.
5-Methylchrysene: A methylated derivative with similar metabolic pathways and biological effects.
Fluorinated Derivatives: Compounds like 5-fluoromethylchrysene, which have been studied for their altered biological activity due to fluorine substitution
Uniqueness: 5-Hydroxymethylchrysene sulfate is unique due to its sulfate ester group, which significantly influences its solubility, reactivity, and biological interactions. This makes it a valuable compound for studying the effects of sulfation on PAHs and their biological activity .
Propriétés
Numéro CAS |
100924-64-9 |
|---|---|
Formule moléculaire |
C19H14O4S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
chrysen-5-ylmethyl hydrogen sulfate |
InChI |
InChI=1S/C19H14O4S/c20-24(21,22)23-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2,(H,20,21,22) |
Clé InChI |
SRLZFYPFZJWWAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


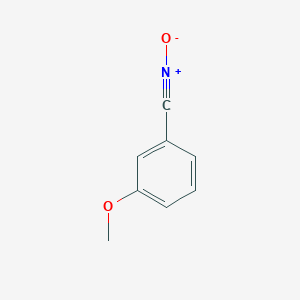
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
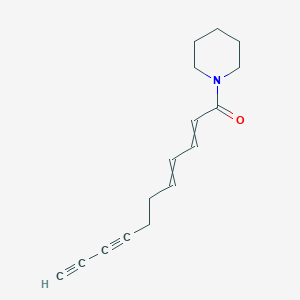
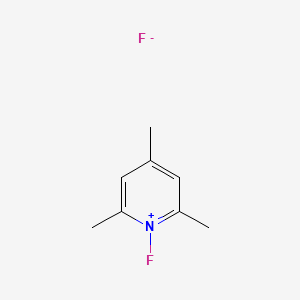
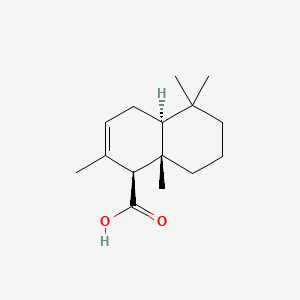
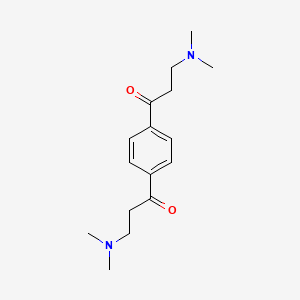
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
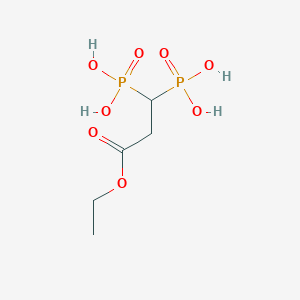
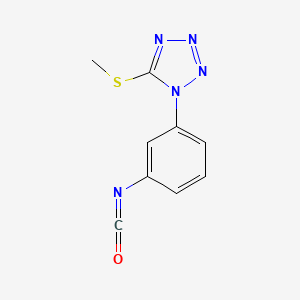
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
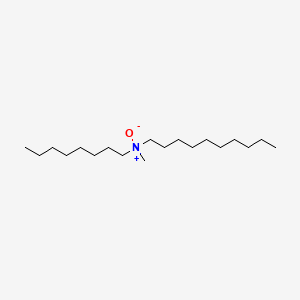
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
